molecular formula C14H16ClN3O4S2 B2857199 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 899734-76-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2857199
CAS RN: 899734-76-0
M. Wt: 389.87
InChI Key: GOGNELAQZWYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H16ClN3O4S2 and its molecular weight is 389.87. The purity is usually 95%.
BenchChem offers high-quality 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Applications

  • Cascade Reactions for Heterocycle Formation : Thioureido-acetamides serve as precursors for various heterocyclic syntheses through one-pot cascade reactions. These processes offer efficient routes to heterocycles like 2-iminothiazoles, thioparabanic acids, and others, demonstrating excellent atom economy. Such methodologies are crucial for synthesizing compounds with potential pharmacological activities (Schmeyers & Kaupp, 2002).

  • Antimicrobial Agents : Compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown moderate antimicrobial activity against various bacterial and fungal strains. The synthesis route involves Mannich base formation and further chemical modifications, underscoring the chemical versatility and potential therapeutic uses of thiadiazole derivatives (Sah et al., 2014).

  • Bioactive Heterocyclic Systems : The synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles and related compounds through condensation reactions demonstrates the utility of thiadiazole cores in generating compounds with antibacterial, antifungal, and antitubercular activities. This highlights the relevance of thiadiazole derivatives in medicinal chemistry for developing new treatments (Shiradkar & Kale, 2006).

  • Novel Acetamide Derivatives for Antitumor Evaluation : The synthesis of certain new N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antioxidant and antitumor activities reveal the potential of thiadiazole and acetamide functionalities in contributing to the development of anticancer agents. Some of these compounds exhibited promising activities, suggesting their utility in cancer research (Hamama et al., 2013).

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGNELAQZWYJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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